20-羟基二十碳酸甲酯

描述

Methyl 20-hydroxyeicosanoate, while not directly studied in the provided papers, is closely related to 20-hydroxyeicosatetraenoic acid (20-HETE), which is a metabolite of arachidonic acid. 20-HETE is synthesized by cytochrome P450 enzymes and plays a significant role in various physiological processes, including the regulation of renal and vascular functions . It is involved in the modulation of blood pressure, cell proliferation, and angiogenesis . The studies provided focus on the effects and metabolism of 20-HETE in different cellular contexts, which can offer insights into the behavior of methyl 20-hydroxyeicosanoate.

Synthesis Analysis

The synthesis of compounds related to methyl 20-hydroxyeicosanoate, such as 20-HETE, involves the action of cytochrome P450 enzymes on arachidonic acid . These enzymes are highly expressed in the liver and kidney, particularly in the cortex, and are responsible for the production of 20-HETE. The synthesis can be affected by various factors, including the presence of inhibitors or other competing fatty acids .

Molecular Structure Analysis

Although the exact molecular structure of methyl 20-hydroxyeicosanoate is not provided, the structure of a related compound, methyl 20-isopropyl-15(E)-hydroxyimino-5,9-dimethyl-18-oxahexacyclo[12.4.0.22,13.118,20.05,10.04,13]-heneicosane-9-carboxylate, has been determined . This compound crystallizes in the acentric P21 space group, which suggests that methyl 20-hydroxyeicosanoate may also have a complex structure that could influence its biological activity.

Chemical Reactions Analysis

20-HETE can be incorporated into phospholipids and converted into various metabolites, such as 20-carboxy-arachidonic acid (20-COOH-AA), which has vasodilatory effects . It can also activate TRPC6 channels in HEK293 cells, indicating its role as a signaling molecule . The chemical reactions involving 20-HETE are influenced by the presence of calcium ions and other fatty acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of 20-HETE, which may be similar to those of methyl 20-hydroxyeicosanoate, include its ability to act as a vasoconstrictor or vasodilator depending on the context . It can affect the diameter of renal arteries and has been shown to modulate intracellular calcium concentration and potassium current in vascular smooth muscle cells . These properties are critical for its role in regulating vascular tone and blood pressure .

科学研究应用

在高血压和血管张力中的作用

- 调节血压和血管张力:20-羟基二十碳酸甲酯,也称为 20-羟基二十碳四烯酸 (20-HETE),在调节血压和血管张力中发挥着重要作用。在高血压动物模型中,例如大鼠的 L-NAME 诱导的高血压模型中,抑制 20-HETE 已显示可显着降低血压并改善血管反应,表明其在人类高血压发展中的潜在作用 (Özen 等,2018)。

肾脏缺血再灌注损伤

- 对肾损伤的保护:已发现 20-HETE 类似物,例如 5,14-20-HEDGE 和 5,14-20-HEDE,可以保护肾脏免受缺血再灌注损伤。这些类似物防止缺血后髓质血流下降并抑制肾小管钠转运,突出了它们在治疗急性缺血性肾损伤中的治疗潜力 (Regner 等,2009)。

肺动脉功能

- 对肺动脉的影响:与它对周围动脉的收缩作用不同,20-HETE 作为肺动脉的内皮依赖性扩张剂。20-HETE 在肺动脉中的血管舒张作用与细胞内钙升高和一氧化氮释放有关,表明在不同的血管床中具有不同的功能作用 (Yu 等,2002)。

肾脏疾病的治疗策略

- 肾脏疾病的治疗策略:已强调 20-HETE 参与肾脏疾病,表明通过抑制 CYP4A11 和 CYP4F2 来抑制 20-HETE 的产生可能是肾脏疾病的有效治疗策略。开发选择性靶向这些酶的抑制剂可能有利于管理肾脏疾病 (Kawamura 等,2022)。

对性行为和信息素产生的影响

- 对蜘蛛性行为的影响:在对蜘蛛 Tegenaria atrica 的研究中,发现 20-HETE 可以抑制性活动中的同类相食并改变性信息素的产生。这表明 20-HETE 在某些物种中调节性行为和吸引力的潜在作用 (Trabalon 等,2005)。

在 P2X 受体刺激的钙反应中的作用

- 参与钙反应:20-HETE 促进了肾微血管平滑肌细胞中 P2X 受体激活后细胞内钙的增加。这表明在调节肾微血管功能中发挥作用 (Zhao 等,2004)。

作用机制

Target of Action

Methyl 20-hydroxyeicosanoate is primarily used as an internal standard for ω-hydroxy fatty acid studies . The compound’s primary target is the enzyme fatty acid 2-hydroxylase . This enzyme plays a crucial role in the hydroxylation of fatty acids, a process that is essential for the proper functioning of various biological systems.

Mode of Action

It is known to interact with its target, fatty acid 2-hydroxylase, potentially influencing the enzyme’s activity . This interaction may result in changes to the hydroxylation process of fatty acids.

Biochemical Pathways

Methyl 20-hydroxyeicosanoate is involved in the ω-hydroxy fatty acid pathway . By interacting with fatty acid 2-hydroxylase, it may influence the conversion of fatty acids into their corresponding 2-hydroxy fatty acids. These 2-hydroxy fatty acids have various roles in cellular processes, including signal transduction and membrane fluidity.

Pharmacokinetics

It is known to be soluble in ethanol (with warming), which may influence its bioavailability .

Result of Action

The molecular and cellular effects of Methyl 20-hydroxyeicosanoate’s action are likely tied to its influence on the ω-hydroxy fatty acid pathway . By potentially altering the activity of fatty acid 2-hydroxylase, it may impact the production of 2-hydroxy fatty acids and, consequently, affect various cellular processes.

Action Environment

It is known that the compound should be stored at room temperature and that it can be stored for up to 12 months . Additionally, it is recommended that solutions of the compound be prepared and used on the same day to ensure optimal results .

属性

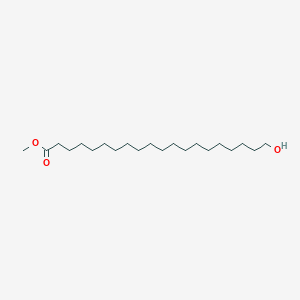

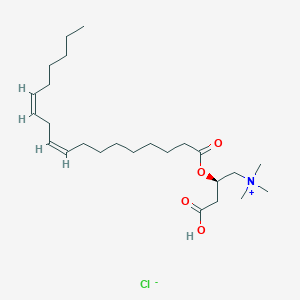

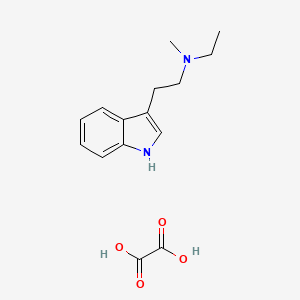

IUPAC Name |

methyl 20-hydroxyicosanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H42O3/c1-24-21(23)19-17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18-20-22/h22H,2-20H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCCHBWCFXPQLRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCCCCCCCCCCCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3beta)-cholest-5-en-3-ol 3-[N-[2-[(2-hydroxyethyl)amino]ethyl]carbamate]](/img/structure/B3026235.png)

![N-[(1S,2R,3E)-2-hydroxy-1-[[[4-O-(3-O-sulfo-beta-D-galactopyranosyl)-beta-D-glucopyranosyl]oxy]methyl]-3-heptadecen-1-yl]-octadecanamide](/img/structure/B3026236.png)

![N-[(1S,2S,3R)-2,3-dihydroxy-1-(hydroxymethyl)heptadecyl]-octadecanamide-18,18,18-d3](/img/structure/B3026237.png)

![2,3-Dihydroxypropyl [(2S,7R,11R,15S,19S,22S,26S,30R,34R,38S,43R,47R,51S,55S,58S,62S,66R,70R)-7,11,15,19,22,26,30,34,43,47,51,55,58,62,66,70-hexadecamethyl-38-[[(2S,3S,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-1,4,37,40-tetraoxacyclodoheptacont-2-yl]methyl hydrogen phosphate](/img/structure/B3026238.png)

![2-[(4Z,7Z,9E)-14-hydroxypentadeca-4,7,9-trien-2-yl]benzoic Acid](/img/structure/B3026252.png)